
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with ethyl and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate typically involves the condensation of aliphatic or aromatic aldehydes with acetylacetones, followed by acidic dehydration . Another method includes the reaction of carvone, a terpene, with ethyl acetoacetate under specific conditions . These methods are often employed in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
化学反应分析
Types of Reactions
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
作用机制
The mechanism of action of Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- Ethyl (1S,6R)-1-benzamido-6-[(ethoxycarbonyl)oxy]-4-methylcyclohex-3-ene-1-carboxylate
- Ethyl (1S,6R)-6-(4-bromophenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate
Uniqueness
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
83637-11-0 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O2/c1-5-10-8-7-9-13(3,4)11(10)12(14)15-6-2/h10-11H,5-9H2,1-4H3/t10-,11-/m1/s1 |
InChI 键 |
WOIYBMVBEIFQKM-GHMZBOCLSA-N |
手性 SMILES |
CC[C@@H]1CCCC([C@H]1C(=O)OCC)(C)C |
规范 SMILES |
CCC1CCCC(C1C(=O)OCC)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


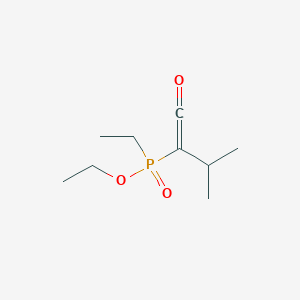
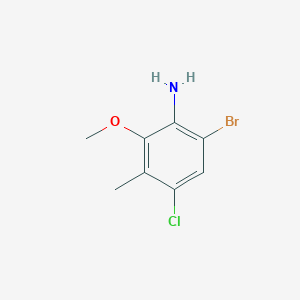
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)


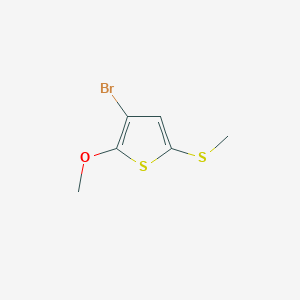
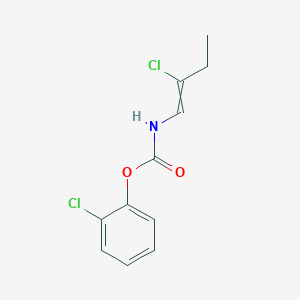
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)

![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
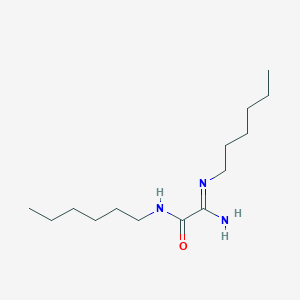
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

